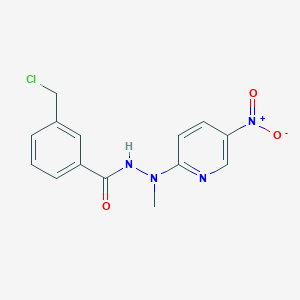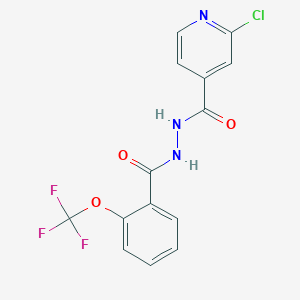
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide
Descripción general
Descripción
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of electrolytes and fluids in various organs of the human body, including the lungs, pancreas, and intestines. CFTR dysfunction is associated with several genetic disorders, including cystic fibrosis (CF), which affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to selectively inhibit CFTR channel activity and has become an essential tool for investigating the physiology and pathophysiology of CFTR.
Mecanismo De Acción
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 inhibits N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide channel activity by binding to a specific site on the protein. The exact mechanism of inhibition is still under investigation, but it is believed that N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 stabilizes the closed state of the this compound channel, preventing the opening of the channel and the flow of chloride ions. This inhibition leads to a decrease in fluid secretion in organs that depend on this compound function, such as the lungs and pancreas.
Biochemical and Physiological Effects:
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 has several biochemical and physiological effects that have been studied extensively in vitro and in vivo. In vitro studies have shown that N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 inhibits this compound channel activity in a dose-dependent manner, with an IC50 value of approximately 300 nM. The compound has also been shown to inhibit this compound-mediated fluid secretion in several organs, including the lungs, pancreas, and intestine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 has several advantages for laboratory experiments. The compound is highly specific for N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide channel inhibition, allowing researchers to study the role of this compound in various physiological and pathophysiological conditions. N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 in laboratory experiments. The compound has been shown to have off-target effects on other ion channels and transporters at high concentrations, which can complicate data interpretation. N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 has been a valuable tool for investigating the function and regulation of N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide, but there is still much to learn about this complex protein. Future research directions could include the development of more potent and selective this compound inhibitors, the investigation of this compound regulation by other proteins and signaling pathways, and the identification of novel therapeutic targets for CF and other this compound-related diseases. Additionally, N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance in CF patients.
Aplicaciones Científicas De Investigación
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamideinh-172 has been extensively used in scientific research to investigate the function and regulation of N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide. The compound has been shown to selectively inhibit this compound channel activity without affecting other ion channels or transporters. This specificity has allowed researchers to study the role of this compound in various physiological and pathophysiological conditions, including CF, secretory diarrhea, and polycystic kidney disease.
Propiedades
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2-chloroethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6N2O2S/c11-4-8(18)19-22(20,21)7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABOKCHUABDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(CCl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C(/CCl)\N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile](/img/structure/B3042882.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-([5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl)acrylonitrile](/img/structure/B3042884.png)
![2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042885.png)
![2,6-Dichloro-4-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3042886.png)
![5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole](/img/structure/B3042888.png)
![Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate](/img/structure/B3042890.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)



![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)
![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)